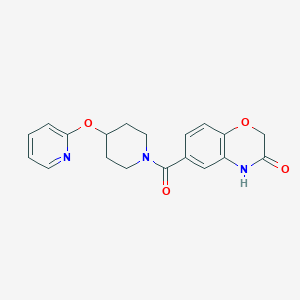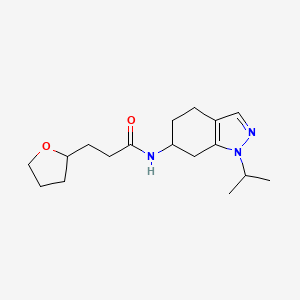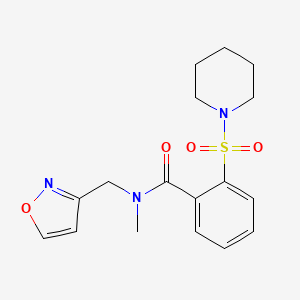
N-methyl-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylsulfonylbenzamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a sulfonylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound. The final step often involves the sulfonylation of the benzamide moiety, which can be achieved using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-methyl-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylsulfonylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The piperidine ring may enhance the compound’s binding affinity and selectivity. The sulfonylbenzamide moiety can contribute to the compound’s overall stability and solubility. Together, these functional groups enable the compound to exert its effects on biological systems, potentially leading to therapeutic benefits.
Comparison with Similar Compounds
N-methyl-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylsulfonylbenzamide can be compared with other similar compounds, such as:
Oxazole derivatives: Compounds containing the oxazole ring, which are known for their bioactivity and versatility in organic synthesis.
Piperidine derivatives: Compounds with a piperidine ring, often used in pharmaceuticals for their pharmacological properties.
Sulfonylbenzamide derivatives: Compounds with a sulfonylbenzamide moiety, which are explored for their stability and solubility in various applications.
The uniqueness of this compound lies in its combination of these functional groups, which can result in a compound with enhanced bioactivity, stability, and versatility compared to its individual components.
Properties
IUPAC Name |
N-methyl-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-19(13-14-9-12-24-18-14)17(21)15-7-3-4-8-16(15)25(22,23)20-10-5-2-6-11-20/h3-4,7-9,12H,2,5-6,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAFLGVWKLYGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC=C1)C(=O)C2=CC=CC=C2S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
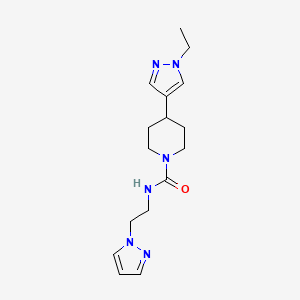
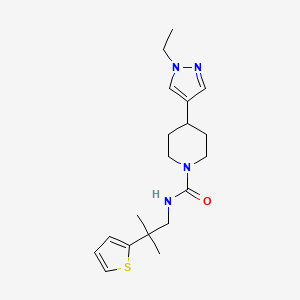
![4-[2-(Oxolan-3-yl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B6753350.png)
![N-[(4-cyanophenyl)methyl]-N-cyclopropyl-2-(oxolan-3-yl)acetamide](/img/structure/B6753356.png)
![4-cyclopentyloxy-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)piperidine-1-carboxamide](/img/structure/B6753364.png)
![1-[4-[2-(4-Chlorophenoxy)acetyl]piperazin-1-yl]-2-(oxolan-3-yl)ethanone](/img/structure/B6753374.png)
![1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B6753380.png)
![1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-2-(oxolan-3-yl)ethanone](/img/structure/B6753385.png)
![2-(oxolan-3-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide](/img/structure/B6753388.png)
![2-(5-chloro-1H-indol-3-yl)-1-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B6753396.png)
![2-(11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6753408.png)
![2-(11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B6753414.png)
